molecular formula C10H9ClN2O2S B2701386 6-acetyl-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 730976-52-0

6-acetyl-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2701386
CAS RN: 730976-52-0
M. Wt: 256.7
InChI Key: OWNMQNDBYWKYQC-UHFFFAOYSA-N
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Description

The compound “6-acetyl-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been synthesized and screened against Mycobacteria as potential antitubercular agents .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones were designed and synthesized as part of a program to develop new antitubercular agents . An efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment has been developed .


Molecular Structure Analysis

While specific structural analysis for “this compound” is not available, similar compounds such as 2H- and 2-(p-tolylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ones have been investigated by X-ray diffraction .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have been screened against Mycobacteria as potential antitubercular agents . The active compounds were studied for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines : This study involves the synthesis of pyrimidinones and triazinones from acetyl-amino-aryl-methylthieno pyridine-carboxamides. Some of these compounds were tested for their antimicrobial activities, demonstrating their potential in medicinal chemistry (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives : This research synthesized pyrimidinones and oxazinones as antimicrobial agents, showing good antibacterial and antifungal activities, comparable to standard reference drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Microwave Irradiation Synthesis

  • An Efficient Synthesis of New Thiazolopyrimidinones under Microwave Irradiation : Demonstrates the use of microwave irradiation in synthesizing bioactive thiazolopyrimidinones, a technique that enhances the efficiency and speed of chemical synthesis processes (Djekou, Gellis, El-Kashef, & Vanelle, 2006).

Anticancer and Anti-Inflammatory Agents

  • Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines Derivatives : This research explores the synthesis of pyrazolopyrimidines and their evaluation as anticancer and anti-5-lipoxygenase agents, highlighting their potential in cancer therapy and inflammation treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Acylation and Cycloaddition Reactions

  • Acylation of a 6-(Methylamino)-5-nitrosopyrimidine and 1,3-Dipolar Cycloaddition : This study discusses the acylation of nitrosopyrimidine and the subsequent cycloaddition reactions, essential for developing new chemical entities in medicinal chemistry (Steinlin & Vasella, 2009).

Cyanoacetylation of Aminopyrimidines

Mechanism of Action

While the specific mechanism of action for “6-acetyl-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” is not available, similar compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

properties

IUPAC Name

6-acetyl-2-(chloromethyl)-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-4-7-9(15)12-6(3-11)13-10(7)16-8(4)5(2)14/h3H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNMQNDBYWKYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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